molecular formula C9H9NO2 B091749 4-Aminocinnamic acid CAS No. 17570-30-8

4-Aminocinnamic acid

Cat. No. B091749
CAS RN: 17570-30-8
M. Wt: 163.17 g/mol
InChI Key: JOLPMPPNHIACPD-ZZXKWVIFSA-N
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Description

4-Aminocinnamic acid is a chemical compound that serves as a building block in the synthesis of various organic materials, including liquid crystal compounds and luminescent materials. The research on this compound has led to the development of substances with potential applications in electronic displays and optical devices.

Synthesis Analysis

The synthesis of derivatives of 4-aminocinnamic acid has been explored in the context of liquid crystal properties. Specifically, the synthesis of 4-alkoxybenzylidene-4'-aminocinnamic acid 1-trifluoromethylalkyl esters, also known as the ABACT series, has been reported. These compounds were synthesized to investigate their potential as liquid crystal materials, which are crucial for the development of electronic displays and other technologies .

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the ABACT series plays a significant role in their properties and potential applications. The presence of the trifluoromethylalkyl ester group in these compounds is particularly noteworthy as it can influence the liquid crystalline behavior. The molecular configuration, specifically the (Z)-configuration, has been confirmed using two-dimensional spectroscopy in related compounds derived from azidocinnamic acid, which suggests a level of structural specificity that can affect the physical properties of these materials .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of derivatives of 4-aminocinnamic acid often include the reaction of aromatic isocyanates with phosphazenes derived from azidocinnamic acid amides. This method has been utilized to create 2-amino-4-arylidene-1H-imidazol-5(4H)-ones, which exhibit spectral-luminescent properties. These reactions are crucial for tailoring the properties of the compounds for specific applications, such as luminescent materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the ABACT series have been characterized using various techniques. Some of the synthesized compounds exhibit smectic phases, which are a type of liquid crystal phase important for display technologies. These phases were identified using optical and electro-optic techniques, along with X-ray diffraction studies. Additionally, some compounds showed crystalline polymorphism, which refers to the ability of a substance to exist in more than one form or crystal structure. This polymorphism can have significant implications for the material's stability, solubility, and other physical properties .

Scientific Research Applications

Applications in Material Science and Chemistry

  • Development of High-Performance Bioplastics : 4-Aminocinnamic acid, derived from microbial fermentation, has been utilized for the synthesis of ultrastrong and transparent bioplastics. These materials exhibit exceptional mechanical strength and thermal properties, making them suitable for advanced engineering applications (Tateyama et al., 2016), (Kaneko et al., 2016).

  • Photoreactivity and Structural Applications : Research on the solid-state photoreactivity of 4-Aminocinnamic acid has led to insights into its potential for creating novel molecular structures through photo-induced dimerization processes, which are relevant for materials science and crystal engineering (d’Agostino et al., 2018).

Biomedical and Biochemical Research

  • Biochemical Analysis and Protein Interactions : 4-Aminocinnamic acid derivatives have been explored for their ability to bind with proteins like bovine serum albumin, showcasing the compound's relevance in studies of protein-ligand interactions and its potential in drug delivery systems (Meng et al., 2012).

  • Photodegradation and Stability Studies : Investigations into the photostability of biopolyimides derived from 4-Aminocinnamic acid provide valuable information on the material's durability and potential applications in environments exposed to light (Mai et al., 2021).

Analytical and Environmental Chemistry

  • Analytical Methodologies : The compound has been a subject of study in the development of analytical methodologies for the quantification of phenolic compounds, highlighting its importance in environmental and food chemistry (Barberousse et al., 2008), (Ferreira et al., 2019).

Safety And Hazards

When handling 4-Aminocinnamic acid, it’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(E)-3-(4-aminophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPMPPNHIACPD-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870966
Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminocinnamic acid

CAS RN

2393-18-2, 17570-30-8
Record name p-Aminocinnamic acid
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Record name p-aminocinnamic acid
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Record name 4-Aminocinnamic acid
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Synthesis routes and methods

Procedure details

Cyclobranyl ester of p-nitrocinnamic acid (165.0 g, 0.268 mole) prepared according to the procedure of Example 103 was suspended in a mixture of acetic acid (1.5 l) and tetrahydrofuran (2 l). To the suspension were added 6N-HCl-dioxane (125 ml) and zinc powder (165 g) and the mixture was stirred at 20° C. for 2 hours. Then the reaction mixture was filtered to remove zinc powder. The filtrate was concentrated under reduced pressure, and the residue was extracted with chloroform. The extracts were washed successively with water and saturated aqueous NaHCO3, then dried, and concentrated in vacuo. The residual crystals were recrystallized from chloroform-ethanol (1:3, v/v), giving cyclobranyl ester of p-aminocinnamic acid (119.2 g), in a 75.9% yield. m.p. 206°-207° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
165 g
Type
catalyst
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

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